Butyl 3-[(2-phenoxyacetyl)amino]benzoate
Description
Butyl 3-[(2-phenoxyacetyl)amino]benzoate is a benzoate ester derivative featuring a phenoxyacetyl amino substituent at the third position of the benzene ring. This structural complexity distinguishes it from simpler alkyl benzoates like methyl, ethyl, or butyl benzoate.
Properties
IUPAC Name |
butyl 3-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-3-12-23-19(22)15-8-7-9-16(13-15)20-18(21)14-24-17-10-5-4-6-11-17/h4-11,13H,2-3,12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLVUTFJDFJMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364531 | |
| Record name | butyl 3-[(2-phenoxyacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-13-9 | |
| Record name | butyl 3-[(2-phenoxyacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-[(2-phenoxyacetyl)amino]benzoate typically involves the esterification of 3-amino benzoic acid with butanol, followed by the acylation of the resulting butyl 3-
Biological Activity
Butyl 3-[(2-phenoxyacetyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
The compound features a butyl group, an amine, and a phenoxyacetyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenoxyacetyl group enhances binding affinity to target sites, influencing multiple biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator of receptor activity, potentially affecting signal transduction pathways.
Biological Activity Overview
Research has identified several biological activities associated with this compound:
-
Antimicrobial Activity
- Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
-
Antiparasitic Effects
- The compound exhibits activity against protozoan parasites, showing promise in the treatment of diseases like Chagas disease.
- In vitro studies reveal dose-dependent growth inhibition of Trypanosoma cruzi.
-
Antitumor Potential
- Preliminary investigations suggest potential antitumor effects, warranting further exploration in cancer research contexts.
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. assessed the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus. Results indicated that the compound exhibited comparable activity to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Antiparasitic Activity
Research by Becerra's group investigated the antiparasitic properties of the compound against Trypanosoma cruzi. The findings revealed significant dose-dependent inhibition, highlighting its potential in treating Chagas disease.
Scientific Research Applications
Chemistry
- Synthesis of Novel Compounds : As an intermediate, Butyl 3-[(2-phenoxyacetyl)amino]benzoate can be utilized in synthesizing more complex molecules, aiding in the development of new pharmaceuticals.
- Study of Reaction Mechanisms : This compound serves as a model for understanding reaction pathways and mechanisms involving similar functional groups.
Biology
- Biochemical Studies : Investigations into its interactions with biological macromolecules have shown potential for influencing enzyme activity and receptor binding, which can be pivotal in drug design.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
Medicine
- Pharmaceutical Research : The unique structure allows for exploration in therapeutic applications, particularly as anti-inflammatory agents or in pain management protocols.
- Drug Formulation Development : Its lipophilic nature aids in formulating topical or transdermal delivery systems, enhancing bioavailability and therapeutic efficacy.
Material Science
- Polymer Chemistry : Incorporation into polymer matrices can lead to materials with enhanced mechanical properties or specific functionalities, such as increased resistance to environmental degradation.
- Coatings and Adhesives : The compound's properties make it suitable for developing advanced coatings that require durability and chemical resistance.
Data Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate for novel compounds | Facilitates synthesis of complex drugs |
| Biology | Interaction studies with enzymes | Insights into drug-target interactions |
| Medicine | Anti-inflammatory drug development | Improved therapeutic outcomes |
| Material Science | Polymer formulation | Enhanced material properties |
Case Studies
-
Case Study on Antimicrobial Properties :
- Researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound in antibiotic development.
-
Case Study on Drug Delivery Systems :
- A study focused on formulating a transdermal patch incorporating this compound showed improved skin permeability and sustained release profiles, indicating its suitability for chronic pain management applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Butyl 3-[(2-phenoxyacetyl)amino]benzoate with structurally analogous benzoate esters, focusing on physicochemical properties, toxicity profiles, and regulatory classifications.
Table 1: Comparative Analysis of Benzoate Derivatives
Key Findings:
Its amino linkage differentiates it from phthalate esters (e.g., butyl benzyl phthalate), which are associated with endocrine disruption.
Toxicity and Irritation: Butyl benzoate, a structural analog, is frequently self-classified as a skin and eye irritant (Category 2) by suppliers, though regulatory inconsistencies exist.
Regulatory Landscape: Butyl benzoate’s classification varies between suppliers, reflecting divergent interpretations of REACH/CLP guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
